molecular formula C14H9NO3S B2916632 N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide CAS No. 708997-32-4

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide

Cat. No.: B2916632
CAS No.: 708997-32-4
M. Wt: 271.29
InChI Key: KSIYQJDQGDVCPD-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromen-6-yl) core with a thiophene-2-carboxamide moiety. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s synthesis typically involves coupling reactions between functionalized coumarin derivatives and thiophene carbonyl chlorides, as seen in analogous systems .

Properties

IUPAC Name

N-(2-oxochromen-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13-6-3-9-8-10(4-5-11(9)18-13)15-14(17)12-2-1-7-19-12/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIYQJDQGDVCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide typically involves the reaction of 6-amino-2H-chromen-2-one with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of an amide bond between the amino group of the coumarin derivative and the carbonyl group of the thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin-Based Sulfonamides

lists N-(2-oxo-2H-chromen-6-yl)sulfonamide derivatives (compounds 2–8) with varying sulfonyl substituents (Table 1). These compounds differ in:

  • Substituent Bulk : Cyclohexane (compound 2) vs. smaller propane (compound 4).
  • Electron Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 6) vs. electron-donating groups (e.g., 4-methoxyphenyl in compound 7).
Compound Substituent Molecular Weight Notable Properties Source
2 Cyclohexanesulphonamide 308.0952 High yield (92.3%)
6 4-Chlorobenzenesulphonamide 336.0085 Moderate yield (86.2%)
7 4-Methoxybenzenesulphonamide 332.0586 Lower yield (72.8%)

Key Insight : Bulkier substituents (e.g., cyclohexane) correlate with higher synthetic yields, while electron-withdrawing groups may enhance stability but reduce solubility.

Thiophene Carboxamide Derivatives

  • Compound 7g (): N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide exhibits potent apoptotic activity (docking score: −9.41 kcal/mol against EGFR TKD) due to the quinazolinone-thiophene hybrid structure .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a nitro group on the phenyl ring, leading to planar geometry (dihedral angle: 8.5°–13.5° between rings) and weak C–H⋯O/S interactions in crystal packing .

Comparison : The coumarin-thiophene hybrid lacks the nitro group’s strong electron-withdrawing effects but benefits from coumarin’s inherent bioactivity.

Hybrids with Alternative Cores

  • Compound 9 (): A coumarin formimidate (2-oxo-2H-chromen-7-yl (E)-N-(2-oxo-2H-chromen-6-yl) formimidate) shows strong antimicrobial and antibiofilm activity, suggesting that carboxamide substitution (vs. formimidate) modulates target selectivity .
  • Compound 6o (): Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the impact of ester and hydroxyl groups on solubility and hydrogen bonding .

Physicochemical and Structural Properties

  • Crystallography: N-(2-nitrophenyl)thiophene-2-carboxamide () adopts a planar conformation with weak non-classical hydrogen bonds, whereas coumarin derivatives may exhibit greater conformational flexibility due to the lactone ring .
  • Solubility : Sulfonamide substituents () increase polarity but may reduce membrane permeability compared to thiophene-carboxamide hybrids.

Biological Activity

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies from diverse sources.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including condensation reactions involving chromene derivatives and thiophene carboxylic acids. The compound's structure is characterized by the presence of a chromene moiety linked to a thiophene ring, which is believed to contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance, in vitro assays indicated significant cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported as follows:

Cell Line IC50 Value (µg/mL) Reference
A54922.09
MCF-76.40

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that the compound triggers G2/M phase arrest and modulates key apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors.

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown neuroprotective effects. Research indicates that it may inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The compound demonstrated selective inhibition with an IC50 value of 0.89 µM against MAO-B, suggesting its potential utility in treating conditions like Alzheimer's disease .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparative analysis with other related compounds was conducted:

Compound Activity IC50 Value (µM) Reference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesAnticancer6.40
Chromeno[3,2-c]pyridinesNeuroprotection and anti-Alzheimer's0.89

This table highlights that while this compound exhibits promising activity, other derivatives may offer enhanced potency or different therapeutic applications.

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